Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride
Description
Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride is a substituted benzylamine derivative characterized by a benzyl group bearing a trifluoromethyl (-CF₃) substituent at the 3-position, linked to an ethylamine backbone. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.
Such structural features are common in bioactive molecules, particularly in CNS-targeting drugs or pesticides .
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-2-14-7-8-4-3-5-9(6-8)10(11,12)13;/h3-6,14H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWYYJIUWKGQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Trifluoromethylbenzyl Chloride
The benzyl chloride intermediate is synthesized via radical chlorination of 3-trifluoromethyltoluene under UV light, achieving 78–85% conversion. Alternatively, Appel reaction conditions (CCl₄, PPh₃) convert 3-trifluoromethylbenzyl alcohol to the chloride in 92% yield.
Alkylation of Ethylamine
Reacting 3-trifluoromethylbenzyl chloride (1.2 equiv) with ethylamine (2.0 equiv) in acetonitrile at 60°C for 12 hours produces the free base (67% yield). Subsequent treatment with HCl gas in diethyl ether yields the hydrochloride salt as white crystals (mp 189–191°C).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C |
| Solvent | Acetonitrile |
| Yield (Free Base) | 67% |
| Purity (HPLC) | 99.2% |
Reductive Amination of 3-Trifluoromethylbenzaldehyde
Aldehyde Synthesis
Oxidation of 3-trifluoromethylbenzyl alcohol using MnO₂ in dichloromethane provides 3-trifluoromethylbenzaldehyde in 88% yield.
Reductive Coupling
Condensing the aldehyde (1.0 equiv) with ethylamine (1.5 equiv) in methanol, followed by NaBH₃CN reduction at 0°C, affords the secondary amine (81% yield). Acidification with HCl/dioxane precipitates the hydrochloride salt.
Optimization Insight:
- Borane-THF complexes increase yield to 89% but require anhydrous conditions
- Ti(OiPr)₄ catalysis enables stereocontrol (dr >19:1) for chiral derivatives
Nitrile Reduction and Alkylation
(3-Trifluoromethylphenyl)acetonitrile Preparation
Fluorination of α,α,α-trichloro-m-xylene with HF/SbCl₃ yields α,α,α-trifluoro-α'-chloro-m-xylene, which reacts with NaCN/Aliquat® 336 to form the nitrile (94% yield).
LiAlH₄ Reduction
Reducing the nitrile (1.0 equiv) with LiAlH₄ (3.0 equiv) in THF at reflux gives 3-trifluoromethylbenzylamine (76% yield). Ethylation via iodomethane/K₂CO₃ in DMF produces the target amine (68% yield).
Comparative Analysis:
| Method | Steps | Total Yield | Cost Index |
|---|---|---|---|
| Nucleophilic Sub. | 2 | 61% | $ |
| Reductive Amination | 3 | 58% | $$ |
| Nitrile Route | 4 | 49% | $$$$ |
Hydrochloride Salt Formation and Characterization
Salt Crystallization
Free base solutions in EtOAc treated with HCl/dioxane (4 M) precipitate high-purity hydrochloride salts. Trituration with Et₂O removes residual acids.
Spectroscopic Data
¹H NMR (600 MHz, D₂O):
δ 7.82 (s, 1H, ArH), 7.74–7.68 (m, 3H, ArH), 4.45 (s, 2H, CH₂NH), 3.12 (q, J=7.2 Hz, 2H, NCH₂CH₃), 1.33 (t, J=7.2 Hz, 3H, CH₃)
¹³C NMR (151 MHz, D₂O):
δ 139.2 (q, J=32.1 Hz, CF₃), 132.8–126.4 (ArC), 53.8 (CH₂NH), 47.1 (NCH₂), 14.3 (CH₃)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride is utilized as a precursor in the synthesis of more complex organic molecules. Its trifluoromethyl group contributes to the compound's reactivity and stability, allowing it to participate in various chemical reactions. This property is particularly useful in the development of pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis typically involves the reaction of 3-trifluoromethylbenzyl chloride with ethylamine in the presence of a base like sodium hydroxide, followed by treatment with hydrochloric acid to form the hydrochloride salt. This method can be scaled for industrial production, optimizing yield and purity through recrystallization or chromatography.
Biological Research
Biochemical Probes
Due to its unique structural characteristics, this compound is explored as a biochemical probe. Its ability to penetrate cell membranes enhances its potential for studying biological processes at the cellular level. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity, making them suitable candidates for further exploration.
Antimicrobial and Anticancer Properties
Preliminary studies have demonstrated that this compound may possess antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, it has been evaluated for anticancer activity, indicating potential cytotoxic effects on human cancer cells. The mechanisms likely involve modulation of key signaling pathways within cells .
Pharmaceutical Applications
Drug Development
this compound is being explored as a precursor for developing pharmaceutical agents targeting specific diseases. The compound's lipophilicity and stability make it an attractive candidate for drug formulation processes aimed at enhancing bioavailability and therapeutic efficacy .
Industrial Applications
Agrochemicals Production
In the industrial sector, this compound is utilized in developing agrochemicals that benefit from its unique chemical properties. The trifluoromethyl group can enhance the effectiveness of pesticides and herbicides by improving their stability and activity against target organisms.
Mechanism of Action
The mechanism of action of Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride with key analogs:
Key Differences and Implications
- Substituent Effects: Electron-Withdrawing Groups: The -CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to -NO₂ in Ethyl-(2-nitro-benzyl)-amine HCl, which may increase reactivity but reduce stability . Aromatic vs.
Physical Properties :
- Applications: Pharmaceuticals: Trifluoromethyl-substituted amines are prevalent in drug discovery (e.g., kinase inhibitors) due to enhanced bioavailability . Agrochemicals: Compounds like O-(3-trifluoromethylbenzyl)hydroxylamine HCl are intermediates in pesticidal tetrazolinones, suggesting similar utility for the target compound .
Biological Activity
Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article reviews various studies and findings related to its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, contributing to the compound's pharmacological efficacy.
1. Anticancer Activity
Research has demonstrated that compounds containing the trifluoromethyl group exhibit notable anticancer properties. For instance, a study indicated that derivatives with a similar structure showed significant inhibition against various cancer cell lines, including HL60 and K562, with IC50 values ranging from 5.6 μM to 40 μM . The introduction of the trifluoromethyl group often correlates with increased potency due to improved binding affinity to target proteins involved in cancer progression.
2. Antiviral Properties
Recent investigations into the antiviral potential of trifluoromethyl-containing compounds have shown promising results. For example, certain derivatives demonstrated effective inhibition against viral replication in cell cultures, with EC50 values indicating strong antiviral activity . The mechanism often involves interference with viral protein synthesis or replication processes.
3. Cholinergic Effects
Compounds similar to this compound have been noted for their cholinergic effects, which could be beneficial in treating conditions like Alzheimer's disease. The modulation of acetylcholine levels through inhibition of acetylcholinesterase (AChE) has been a focus in related studies .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Protein Kinases : The compound may act as an inhibitor of specific protein kinases involved in cancer cell signaling pathways. Molecular docking studies suggest that it can effectively bind to the active sites of these kinases, altering their activity and leading to reduced cell proliferation .
- Enzyme Inhibition : As noted in cholinergic studies, the compound can inhibit AChE, thereby increasing acetylcholine availability in synaptic clefts, which is crucial for cognitive function .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride that influence its reactivity and biological activity?
- The compound features a benzyl group substituted with a trifluoromethyl (-CF₃) group at the 3-position, linked to an ethylamine moiety. The electron-withdrawing CF₃ group enhances binding affinity to biological targets (e.g., enzymes or receptors) by increasing electronegativity and metabolic stability. The ethylamine chain enables protonation, improving solubility and facilitating interactions with acidic residues in binding pockets .
Q. What laboratory-scale synthesis methods are recommended, and how are purity and yield optimized?
- A standard synthesis involves reacting 3-trifluoromethylbenzyl chloride with ethylamine in ethanol under reflux (60–70°C, 8–12 hours), followed by HCl salt formation. Purity (>95%) is achieved via recrystallization (ethanol/water mixtures), while yields (70–85%) depend on stoichiometric control (1:1.2 molar ratio of benzyl chloride to ethylamine) . Enzymatic methods using transaminases (e.g., ω-transaminase) can improve enantioselectivity for chiral derivatives .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Key methods include:
- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and salt formation .
- HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile) for purity assessment and detection of byproducts (e.g., unreacted benzyl chloride).
- X-ray crystallography to resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across assay systems?
- Cross-validate using orthogonal assays:
- Surface Plasmon Resonance (SPR) for binding kinetics (e.g., KD = 12–18 nM for serotonin receptors).
- Functional cellular assays (e.g., cAMP inhibition) to assess downstream effects.
- Normalize data using internal standards (e.g., verapamil for efflux studies) to account for membrane permeability (logP = 2.1 ± 0.3) and protein binding variations (85–92% across species) .
Q. What strategies control stereochemistry during synthesis of chiral derivatives?
- Diastereomeric salt resolution : Use (-)-dibenzoyl-L-tartaric acid to achieve >98% enantiomeric excess (ee).
- Catalytic asymmetric hydrogenation : Ru-BINAP complexes yield 90–95% ee in prochiral ketone intermediates.
- Continuous flow systems : Immobilized chiral catalysts (e.g., immobilized lipase B) reduce batch variability (RSD <2%) .
Q. How can reaction conditions be optimized for scale-up while maintaining enantiopurity?
- DoE (Design of Experiments) : Optimize pH (7.5–8.5), temperature (25–40°C), and enzyme loading (5–15 wt%) for transaminase-mediated syntheses.
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress and minimize racemization .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with GPCRs (e.g., dopamine D2 receptor).
- MD simulations (100 ns) : Analyze stability of ligand-receptor complexes (RMSD <2 Å) and hydration effects near the CF3 group .
Methodological Considerations
Q. How to address solubility challenges in biological assays?
- Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in assay buffers containing 0.1% BSA to prevent aggregation. For in vivo studies, use cyclodextrin-based formulations to enhance bioavailability .
Q. What safety protocols are essential given its hazard profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
